ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
Overview
Description
Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a hydrazono group, a chlorophenyl group, and a carbamate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of various organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for treating certain diseases.
Mechanism of Action
The mechanism by which ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain nitrogen and sulfur atoms and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological properties, including antiviral and anticancer activities.
Pyridine-substituted thiazoles: These hybrids have been synthesized for their potential therapeutic applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other compounds .
Properties
IUPAC Name |
ethyl N-[2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,18H,3H2,1-2H3,(H,15,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSJWJUHJZRFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.